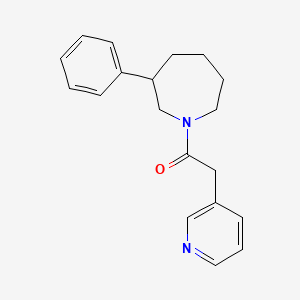

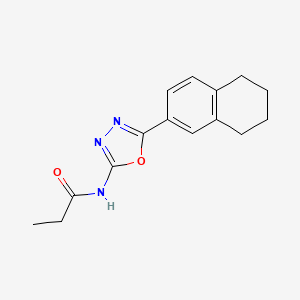

1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

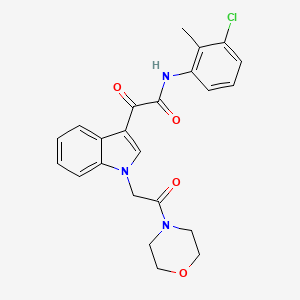

1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone, also known as PAPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAPE is a heterocyclic compound that consists of a pyridine ring and an azepane ring that are connected through an ethanone linker. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been studied extensively.

Applications De Recherche Scientifique

Catalysis and Reaction Mechanisms

Ion-molecule pairs as intermediates in solvolysis

Research has demonstrated that solvolysis involving pyridinium cations can lead to the formation of ion-molecule pairs, which have significant lifetimes and can influence the formation of elimination and substitution products. This insight into the mechanism of solvolysis reactions involving pyridine derivatives suggests potential applications in catalysis and synthetic chemistry (Thibblin & Sidhu, 1993).

Corrosion Inhibition

Schiff bases as corrosion inhibitors

Schiff bases derived from pyridine and other compounds have been studied for their efficiency in inhibiting corrosion on carbon steel in acidic environments. This research highlights the importance of chemical structure in determining the effectiveness of corrosion inhibitors, suggesting potential industrial applications for similar pyridine derivatives (Hegazy et al., 2012).

Organic Synthesis

Ultrasound-assisted synthesis

A study on the one-pot synthesis of disubstituted and trisubstituted 1H-benzo[f]chromene derivatives highlights the use of ultrasound irradiation in facilitating rapid and efficient organic reactions. This method, involving catalysts related to pyridine derivatives, points to advances in organic synthesis techniques (Sandaroos & Damavandi, 2013).

Optoelectronic Materials

Phosphorescent OLEDs

Bipolar host materials incorporating pyridine units have been developed for use in high-efficiency organic light-emitting diodes (OLEDs). By varying the linking mode between electron-transporting and hole-transporting units, researchers can tune the optoelectronic properties of these materials for better device performance (Li et al., 2016).

Analytical Chemistry

Identification of novel compounds

A study focused on the identification and structural characterization of a novel cathinone derivative provides an example of how advanced analytical techniques are applied in the field of forensic and clinical toxicology. Though the specific compound studied differs from 1-(3-Phenylazepan-1-yl)-2-(pyridin-3-yl)ethanone, this research exemplifies the broader application of chemistry in law enforcement and public health (Bijlsma et al., 2015).

Propriétés

IUPAC Name |

1-(3-phenylazepan-1-yl)-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c22-19(13-16-7-6-11-20-14-16)21-12-5-4-10-18(15-21)17-8-2-1-3-9-17/h1-3,6-9,11,14,18H,4-5,10,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQKJREHJPLMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2858373.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2858389.png)